2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole
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Overview
Description
2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of the compound 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is Helicobacter pylori , a Gram-negative microaerophilic bacterium . This bacterium is associated with chronic gastritis, peptic ulcers, and more recently, gastric cancer .
Mode of Action
The compound interacts with Helicobacter pylori by inhibiting its growth and multiplication .
Biochemical Pathways
The compound affects the biochemical pathways of Helicobacter pylori that are essential for its survival and proliferation . The disruption of these pathways leads to the death of the bacterium, thereby treating the infection .
Pharmacokinetics
It is known that the compound exhibits strong anti-helicobacter pylori activity at concentrations of 8–32 μg/disc .
Result of Action
The result of the compound’s action is the inhibition of Helicobacter pylori growth and multiplication, leading to the eradication of the bacterium from the host’s stomach . This can alleviate symptoms of gastritis and peptic ulcers, and may also reduce the risk of gastric cancer .
Action Environment
The action of the compound is influenced by the harsh and highly acidic conditions of the stomach, where Helicobacter pylori resides . The compound is effective in this environment, indicating its stability under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 3-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the thiol group of the imidazole derivative attacks the benzyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the imidazole ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be employed under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazole
- 4-(benzylthio)-6-((3-chlorobenzyl)thio)-1,3,5-triazin-2(1H)-one
Uniqueness
2-((3-chlorobenzyl)thio)-5-phenyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorobenzyl group and a phenyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-4-5-12(9-14)11-20-16-18-10-15(19-16)13-6-2-1-3-7-13/h1-10H,11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIWVCDNGFWEOCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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